Hydrazinecarbothioamide, N-(4-chloro-2-methylphenyl)- Hydrazinecarbothioamide, N-(4-chloro-2-methylphenyl)-
Brand Name: Vulcanchem
CAS No.: 61335-37-3
VCID: VC4116005
InChI: InChI=1S/C8H10ClN3S/c1-5-4-6(9)2-3-7(5)11-8(13)12-10/h2-4H,10H2,1H3,(H2,11,12,13)
SMILES: CC1=C(C=CC(=C1)Cl)NC(=S)NN
Molecular Formula: C8H10ClN3S
Molecular Weight: 215.7 g/mol

Hydrazinecarbothioamide, N-(4-chloro-2-methylphenyl)-

CAS No.: 61335-37-3

Cat. No.: VC4116005

Molecular Formula: C8H10ClN3S

Molecular Weight: 215.7 g/mol

* For research use only. Not for human or veterinary use.

Hydrazinecarbothioamide, N-(4-chloro-2-methylphenyl)- - 61335-37-3

Specification

CAS No. 61335-37-3
Molecular Formula C8H10ClN3S
Molecular Weight 215.7 g/mol
IUPAC Name 1-amino-3-(4-chloro-2-methylphenyl)thiourea
Standard InChI InChI=1S/C8H10ClN3S/c1-5-4-6(9)2-3-7(5)11-8(13)12-10/h2-4H,10H2,1H3,(H2,11,12,13)
Standard InChI Key IBAKMVPEOMQCLQ-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)Cl)NC(=S)NN
Canonical SMILES CC1=C(C=CC(=C1)Cl)NC(=S)NN

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Hydrazinecarbothioamide, N-(4-chloro-2-methylphenyl)-, is characterized by a hydrazine backbone substituted with a 4-chloro-2-methylphenyl group and a thiourea moiety. Its IUPAC name is 1-amino-3-(4-chloro-2-methylphenyl)thiourea, with a molecular weight of 215.7 g/mol. The presence of chlorine and methyl groups at the phenyl ring’s para and ortho positions, respectively, contributes to its steric and electronic properties, influencing reactivity and biological interactions .

Crystallographic and Spectroscopic Data

X-ray crystallography of analogous compounds, such as N-(3-chloro-2-methylphenyl)-2-(4-methoxybenzylidene)hydrazine-1-carbothioamide, reveals planar configurations stabilized by intramolecular hydrogen bonding . Fourier-transform infrared (FT-IR) spectra of related hydrazinecarbothioamides show distinct peaks at 3,250–3,300 cm⁻¹ (N–H stretching) and 1,250–1,300 cm⁻¹ (C=S vibrations) . Nuclear magnetic resonance (NMR) studies further confirm structural assignments, with ¹H-NMR signals for aromatic protons appearing at δ 7.0–8.0 ppm and thiourea NH protons resonating near δ 10.1–11.9 ppm .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a two-step procedure:

  • Formation of 4-chloro-2-methylphenylhydrazine: Reacting 4-chloro-2-methylaniline with hydrazine hydrate under acidic conditions.

  • Thiocarbamoylation: Treating the hydrazine intermediate with thiophosgene or alkyl/aryl isothiocyanates in ethanol under reflux . For example, reaction with 2-thiophenecarbonyl chloride yields a thiophene-substituted analogue.

Spectroscopic and Computational Characterization

Experimental Techniques

  • FT-IR: Identifies functional groups, with C=S stretching at 1,250 cm⁻¹ and N–H bending at 1,600 cm⁻¹ .

  • ¹H-NMR: Aromatic protons (δ 7.2–7.8 ppm), methyl groups (δ 2.3–2.5 ppm), and NH signals (δ 10.1–11.9 ppm) .

  • ¹³C-NMR: Carbonyl (C=S) at δ 175–180 ppm and aromatic carbons at δ 120–140 ppm .

Theoretical Validation

Density functional theory (DFT) calculations for structurally similar compounds show strong correlation (R² > 0.98) between experimental and computed NMR chemical shifts . Molecular electrostatic potential (MEP) maps highlight nucleophilic regions at the sulfur and nitrogen atoms, explaining reactivity toward electrophiles .

Biological Activity and Mechanisms

Structure-Activity Relationships (SAR)

  • Electron-withdrawing substituents (e.g., -Cl, -F) enhance activity by increasing electrophilicity .

  • Methoxy groups improve solubility but reduce membrane permeability, as seen in analogues with IC₅₀ values differing by 2–3 fold .

Pharmacological Applications and Future Directions

Therapeutic Prospects

The compound’s dual activity as a DHFR inhibitor and apoptosis inducer positions it for multitargeted cancer therapy. Synergistic effects with methotrexate (a DHFR inhibitor) are under investigation to overcome drug resistance .

Challenges and Optimization

  • Bioavailability: Low aqueous solubility (<0.1 mg/mL) necessitates prodrug strategies or nanoformulations .

  • Toxicity: Preliminary toxicity assays in murine models show hepatotoxicity at doses >50 mg/kg, requiring structural modifications to improve selectivity .

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